molecular formula C21H16ClN3OS B2416739 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242929-70-9

7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2416739
CAS RN: 1242929-70-9
M. Wt: 393.89
InChI Key: ABJDKGBVGZVFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives. These derivatives are formed through reactions with various reagents, including methyl iodide and phosphorous oxychloride, leading to the creation of substituted pyrimidine derivatives with potential biological activities (Abdel-rahman, Awad, & Bakhite, 1992).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized as potential antimicrobial agents. These derivatives demonstrate promising activities against various microbial strains, indicating their potential use in developing new antimicrobial treatments (Fayed, Amr, Al-Omar, & Mostafa, 2014).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

  • Morpholine derivatives of 7-(2-Chlorophenyl)-2-(3,4-Dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one have shown inhibition of tumor necrosis factor alpha and nitric oxide. These findings suggest potential therapeutic applications in conditions involving these inflammatory mediators (Lei, Wang, Xiong, & Lan, 2017).

Potential Anti-Inflammatory and Analgesic Agents

  • Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. This indicates a potential application in developing new drugs for pain and inflammation management (Farag et al., 2012).

Anticancer Activity

  • Some novel derivatives of this compound have displayed potent anticancer activity. This suggests their potential as chemotherapeutic agents, especially in treating various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) (Hafez & El-Gazzar, 2017).

Antituberculosis Activity

  • Certain pyrimidine-azitidinone analogues related to this compound have been synthesized and evaluated for their antituberculosis activity. This highlights its potential application in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).

Potential Cytotoxic Small Molecules Against Breast Cancer

  • Novel thieno[3,2-d]pyrimidines derivatives have been synthesized as part of a study aiming at enriching chemotherapeutic agents for cancer treatment. These compounds showed varying cytotoxic potencies against human breast cancer cell lines (Kandeel et al., 2013).

properties

IUPAC Name

7-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-17-8-4-3-7-15(17)16-12-27-19-18(16)23-21(24-20(19)26)25-10-9-13-5-1-2-6-14(13)11-25/h1-8,12H,9-11H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDKGBVGZVFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.